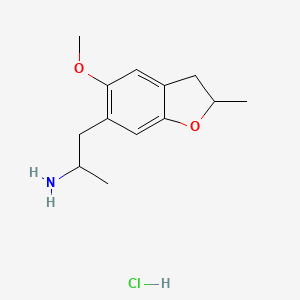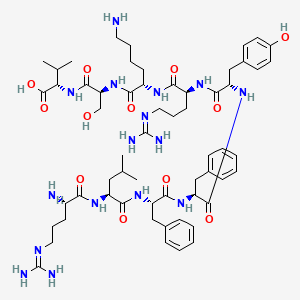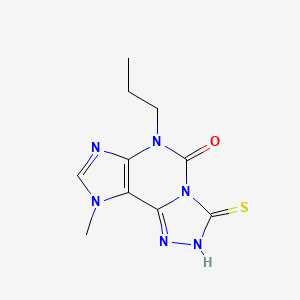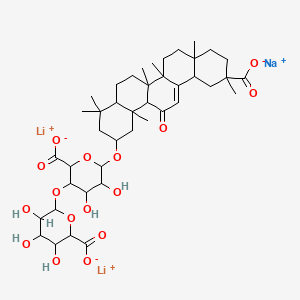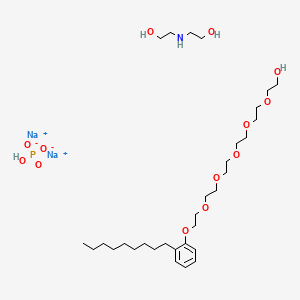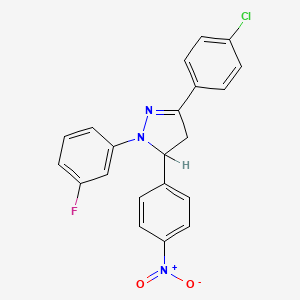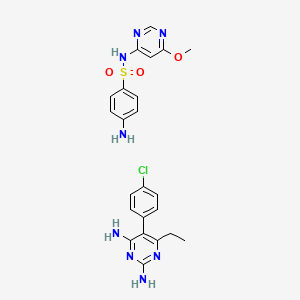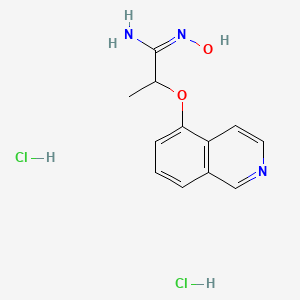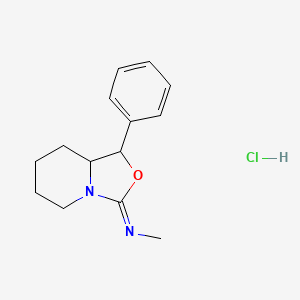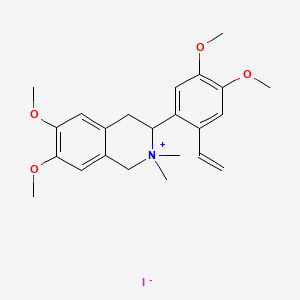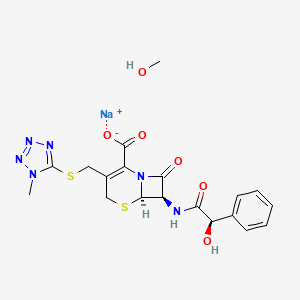
Sodium cefamandole methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cefamandole methanolate is a derivative of cefamandole, a second-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is used in the treatment of various bacterial infections, including those affecting the respiratory tract, urinary tract, skin, and bones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium cefamandole methanolate involves several steps:
Initial Reaction: 7-aminocephalosporanic acid is reacted with 5-mercapto-1-methyltetrazole in the presence of a boron trifluoride acetonitrile complex as a catalyst.
Silanization: The intermediate compound undergoes a heating reflux reaction with a silanization agent until the solution becomes clear.
Chloroformylation: N,N-dimethylaniline is added under an inert gas atmosphere, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation.
Hydrolysis and pH Adjustment: The reaction mixture is hydrolyzed with water, and the pH is adjusted to 5.0-7.5 using sodium bicarbonate or sodium carbonate.
Crystallization: The organic layer is separated, and the aqueous layer is treated with ethyl acetate. The pH is further adjusted to 0.5-1.5, leading to the formation of a cephamandole solution.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield, purity, and cost-effectiveness. The solvents used in the process are often recovered and reused to minimize production costs .
Chemical Reactions Analysis
Types of Reactions: Sodium cefamandole methanolate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Common substitution reactions involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium cefamandole methanolate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of cephalosporin antibiotics and their derivatives.
Biology: Researchers use it to study bacterial resistance mechanisms and the efficacy of new antibacterial agents.
Medicine: It is employed in clinical studies to evaluate its effectiveness in treating various bacterial infections.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Sodium cefamandole methanolate exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The compound targets multiple PBPs, making it effective against a broad range of bacteria.
Comparison with Similar Compounds
- Cephalothin
- Cephaloridine
- Cefazolin
Comparison: Sodium cefamandole methanolate is unique among cephalosporins due to its enhanced stability against beta-lactamases and its broad-spectrum activity against Gram-negative bacteria. Compared to cephalothin, cephaloridine, and cefazolin, this compound exhibits superior potency against resistant strains of Enterobacter and Proteus .
Properties
CAS No. |
64415-59-4 |
|---|---|
Molecular Formula |
C19H21N6NaO6S2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;methanol |
InChI |
InChI=1S/C18H18N6O5S2.CH4O.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;1-2;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);2H,1H3;/q;;+1/p-1/t11-,13-,16-;;/m1../s1 |
InChI Key |
HOMCRCHGRGVVPL-RFXDPDBWSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


